2-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride
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Overview
Description
2-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2NO and a molecular weight of 223.65 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride typically involves the introduction of the difluoromethoxy group to the phenyl ring followed by the formation of the ethan-1-amine moiety. One common method involves the reaction of 3-(difluoromethoxy)benzaldehyde with nitromethane under basic conditions to form the corresponding nitrostyrene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield 2-[3-(difluoromethoxy)phenyl]ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, advanced catalytic systems, and efficient purification techniques to meet the demands of commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its amine or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while reduction may produce the corresponding amine .
Scientific Research Applications
2-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride
- 2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
Uniqueness
2-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride is unique due to its specific difluoromethoxy substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
CAS No. |
945840-67-5 |
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Molecular Formula |
C9H12ClF2NO |
Molecular Weight |
223.6 |
Purity |
95 |
Origin of Product |
United States |
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